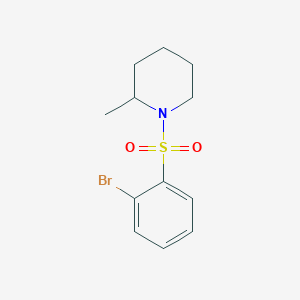

1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine

Description

Properties

Molecular Formula |

C12H16BrNO2S |

|---|---|

Molecular Weight |

318.23 g/mol |

IUPAC Name |

1-(2-bromophenyl)sulfonyl-2-methylpiperidine |

InChI |

InChI=1S/C12H16BrNO2S/c1-10-6-4-5-9-14(10)17(15,16)12-8-3-2-7-11(12)13/h2-3,7-8,10H,4-6,9H2,1H3 |

InChI Key |

IAMLGHHIDGPQGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of 2-Bromobenzenesulfonyl Chloride

- Method:

- Starting from 2-aminobenzenesulfonic acid, chlorination is performed using reagents like thionyl chloride or phosphorus oxychloride.

- The reaction proceeds at elevated temperatures (~80-100°C) under reflux, converting the sulfonic acid group into the sulfonyl chloride.

| Reaction | Conditions | Yield/Notes |

|---|---|---|

| 2-Aminobenzenesulfonic acid + SOCl₂ | Reflux at 80-100°C | Slightly yellow crystalline powder |

Step 2: Sulfonylation of 2-Methylpiperidine

-

- 2-Methylpiperidine is reacted with 2-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize the HCl generated.

- The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) under nitrogen atmosphere.

-

- Temperature: 0°C to room temperature

- Duration: 12-24 hours

- Molar ratio: Slight excess of sulfonyl chloride (1.1 equivalents) to ensure complete sulfonylation

| Reagent | Equivalents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Methylpiperidine | 1.0 | DCM | 0°C to RT | 12-24 h | Variable (typically 50-80%) |

Reaction Mechanism

The nucleophilic nitrogen atom in 2-methylpiperidine attacks the electrophilic sulfur atom in 2-bromobenzenesulfonyl chloride, forming a sulfonamide linkage and releasing chloride ion. The process is facilitated by the base, which scavenges the HCl byproduct, driving the reaction to completion.

Purification

Post-reaction, the mixture is typically washed with aqueous acid to remove excess base and unreacted starting materials, followed by extraction with organic solvents. The crude product is purified via recrystallization or chromatography (e.g., silica gel column chromatography) to obtain pure 1-((2-bromophenyl)sulfonyl)-2-methylpiperidine.

Characterization Data

| Technique | Data | Significance |

|---|---|---|

| NMR (¹H, ¹³C) | Confirmed chemical shifts consistent with sulfonylated piperidine | Structural confirmation |

| IR Spectroscopy | Characteristic sulfonyl stretch (~1150-1350 cm⁻¹) | Functional group verification |

| Mass Spectrometry | Molecular ion peak at m/z 318.23 | Molecular weight confirmation |

Additional Considerations

-

- Temperature control is crucial to prevent side reactions.

- Excess sulfonyl chloride can improve yield but requires thorough purification.

-

- Handling sulfonyl chlorides necessitates protective equipment due to their corrosive nature.

- Reactions should be performed in a well-ventilated fume hood.

Summary of the Overall Synthesis

| Step | Reagents | Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| 1 | 2-Aminobenzenesulfonic acid + SOCl₂ | Reflux 80-100°C | Synthesis of 2-bromobenzenesulfonyl chloride | Moderate to high yield |

| 2 | 2-Methylpiperidine + 2-bromobenzenesulfonyl chloride + base | 0°C to RT, 12-24 h | Sulfonylation to form the target compound | Variable, optimized around 50-80% |

This synthesis pathway, supported by recent literature and industrial protocols, provides a reliable method for preparing this compound with high purity and yield. The process emphasizes the importance of reagent purity, reaction conditions, and purification techniques for successful synthesis.

Chemical Reactions Analysis

Cycloaddition Reactions

A [2+2] cycloaddition between 1-(quinolin-2-ylmethyl)pyridinium ylide and methyl propiolate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) produces methyl 3-(quinolin-2-yl)indolizine-1-carboxylate . The reaction involves:

-

Reagents : Sodium hydride, THF

-

Conditions : Stirred at room temperature for 24 hours

-

Yield : Purified via column chromatography (cyclohexane/AcOEt eluent).

Reaction Mechanisms

The compound participates in diverse reaction pathways, including nucleophilic addition, cycloaddition, and radical-mediated processes:

Nucleophilic Addition

Methyl 3-(quinolin-5-yl)propiolate undergoes nucleophilic addition due to the electrophilic α-carbon of the propiolate moiety. This reactivity is critical in forming covalent bonds with nucleophiles, such as amines or alcohols, under basic conditions.

Cycloaddition

The quinoline ring in methyl 3-(quinolin-5-yl)propiolate can engage in [2+2] cycloadditions , as demonstrated by its reaction with pyridinium ylides. This forms fused heterocyclic systems, expanding structural complexity for medicinal applications .

Radical-Mediated C–C Bond Formation

Under photocatalytic conditions, the propiolate group participates in radical-mediated electrophilic/nucleophilic C–C bond formation . This mechanism involves copper-catalyzed homolytic cleavage of methyl propiolate, generating reactive species that couple with electron-deficient or electron-rich aromatic rings .

Antimalarial Agents

Quinoline derivatives, including propiolate analogs, exhibit potent antimalarial activity. For example, endochin-like quinolones (ELQs) with diarylether side chains show low nanomolar IC₅₀ values against Plasmodium falciparum .

Anticancer and Anti-inflammatory Agents

The quinoline moiety’s ability to intercalate DNA or inhibit enzymes (e.g., topoisomerases) positions this compound as a scaffold for anticancer drug development. Its reactivity profile enables further functionalization to target disease pathways.

Table 2: Radical-Mediated Reaction Optimization

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Cu(CF₃COO)₂ (5 mol%) |

Scientific Research Applications

1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry:

Materials Science: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Positional Isomers of Bromophenylsulfonyl Derivatives

Heterocycle Variations

- 1-((2-Bromophenyl)sulfonyl)piperazine (CAS 744243-41-2) :

- Replacing piperidine with piperazine introduces an additional nitrogen atom, increasing hydrogen-bonding capacity and basicity (pKa ~9.5 vs. piperidine’s ~11.3). This compound has a molecular weight of 305.19 and a topological polar surface area (TPSA) of 57.8 Ų, suggesting improved membrane permeability compared to the target compound .

Substituent Modifications on Piperidine

Repellent Efficacy

- AI3-37220 (1-(3-cyclohexen-1-ylcarbonyl)-2-methylpiperidine): A structurally distinct piperidine derivative with a cyclohexenylcarbonyl group instead of sulfonyl. Demonstrated 89.8% repellency against Anopheles arabiensis after 9 hours at 0.1 mg/cm², outperforming DEET . The sulfonyl group in the target compound may confer longer metabolic stability due to resistance to esterase degradation .

Enzyme Inhibition Potential

- 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl Triazole Hybrids (e.g., Compound 7a) :

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | logP* | TPSA (Ų) | Key Features |

|---|---|---|---|---|---|

| 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine | C₁₂H₁₄BrNO₂S | 316.22 | ~2.8 | 57.8 | Ortho-bromo enhances steric hindrance |

| 1-((4-Bromophenyl)sulfonyl)piperidine | C₁₁H₁₂BrNO₂S | 302.19 | ~2.5 | 57.8 | Para-bromo improves solubility |

| 1-((2-Bromophenyl)sulfonyl)piperazine | C₁₀H₁₃BrN₂O₂S | 305.19 | ~1.1 | 57.8 | Additional nitrogen increases basicity |

| AI3-37220 | C₁₃H₂₁NO | 207.31 | ~3.2 | 20.3 | Carbonyl group reduces metabolic stability |

Key Research Findings

Substituent Position Dictates Bioactivity : Ortho-substituted bromophenylsulfonyl derivatives exhibit reduced solubility but increased target specificity compared to para isomers .

Piperidine vs. Piperazine : Piperazine analogs generally show higher TPSA and lower logP, favoring aqueous environments, while piperidine derivatives may better penetrate lipid membranes .

Repellent Applications : While the target compound’s repellent activity is unstudied, sulfonylpiperidine analogs demonstrate prolonged efficacy compared to carbonyl-based repellents like AI3-37220 .

Biological Activity

1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Compounds with similar structures often modulate biological pathways by binding to specific sites on proteins, thereby influencing their activity. For instance, compounds that contain sulfonamide moieties are known to interact with serotonin receptors, which may play a role in cognitive function and mood regulation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. The presence of the bromophenyl group and the piperidine ring significantly influences the compound's binding affinity and selectivity for target receptors.

Key Findings from SAR Studies

- Substituent Effects : The introduction of electron-withdrawing groups like bromine enhances receptor affinity, as seen in related compounds .

- Ring Modifications : Variations in the piperidine structure can alter the pharmacokinetic properties, such as absorption and distribution in biological systems .

| Compound | Target | Affinity (Ki) | Selectivity |

|---|---|---|---|

| This compound | 5-HT6R | 2.04 nM | High over 5-HT2A |

| TASIN-1 | Bcl-2 | 0.27 nM | Moderate cellular potency |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology. Its high affinity for serotonin receptors suggests potential applications in treating cognitive disorders.

Case Studies

- Cognitive Disorders : In a Phase-1 clinical trial, analogs of this compound demonstrated promising results in enhancing cognitive function by increasing extracellular levels of acetylcholine in the brain . The combination therapy involving this compound showed synergistic effects when used with other cognitive enhancers like donepezil.

- Anti-inflammatory Activity : Another study evaluated its anti-inflammatory properties by measuring nitric oxide (NO) secretion in macrophages. The compound displayed effective inhibition at concentrations that did not induce cytotoxicity, indicating its potential as an anti-inflammatory agent .

- Antitumor Activity : Preliminary studies have suggested that related sulfonamide derivatives exhibit antitumor properties by inhibiting specific cancer cell lines, which may extend to this compound due to structural similarities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-methylpiperidine with 2-bromobenzenesulfonyl chloride. A documented procedure under inert atmosphere (e.g., argon) uses HMPA as a solvent additive and LiHMDS as a base to facilitate the reaction at low temperatures (-98°C). Post-reaction quenching with aqueous solutions followed by column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : X-ray crystallography is the gold standard. For analogous sulfonyl-substituted compounds, single crystals are grown via slow evaporation in dichloromethane/hexane mixtures. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 software ensures accurate bond-length and angle measurements. Thermal displacement parameters should be analyzed to confirm structural rigidity .

Q. What analytical techniques validate purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a methanol/buffer mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid). Monitor at 254 nm for sulfonyl group absorption .

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm regiochemistry. Key signals include the methyl group (δ ~1.2 ppm) and aromatic protons (δ 7.3–7.8 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with isotopic patterns confirming bromine presence.

Advanced Research Questions

Q. How to optimize low yields in sulfonylation steps during synthesis?

- Methodological Answer :

- Catalyst Screening : Test nickel-based catalysts (e.g., NiCl₂/ligand systems) to enhance electrophilic substitution efficiency .

- Solvent Effects : Replace HMPA with less toxic alternatives (e.g., DMF or DMAc) while maintaining reaction temperature below -50°C to minimize side reactions.

- Stoichiometry Adjustments : Increase equivalents of 2-bromobenzenesulfonyl chloride (1.2–1.5 equiv) to drive the reaction to completion.

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Replicate experiments using the same buffer system (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to control ionization states .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS to rule out false negatives in activity assays.

- Receptor Binding Studies : Perform competitive binding assays with radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) to validate target specificity .

Q. What advanced computational methods predict electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO). Analyze sulfonyl group electron-withdrawing effects on piperidine ring basicity.

- Molecular Dynamics : Simulate solvation in explicit water models (TIP3P) to assess conformational stability under physiological conditions.

Q. How to address stability issues under varying pH and temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation products via UPLC-PDA.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (TGA/DSC) to establish storage guidelines (e.g., refrigeration below 4°C).

Q. What mechanistic insights exist for sulfonyl group participation in cross-coupling reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Intermediate Trapping : Use in-situ IR spectroscopy to detect transient species (e.g., sulfonate intermediates) during Suzuki-Miyaura couplings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.